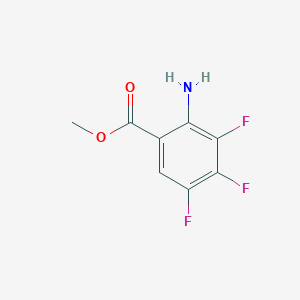

Methyl 2-amino-3,4,5-trifluorobenzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-3,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-8(13)3-2-4(9)5(10)6(11)7(3)12/h2H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFSSALOSXYHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 3,4,5 Trifluorobenzoate

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of methyl 2-amino-3,4,5-trifluorobenzoate begins with the disconnection of the ester linkage, a common and reliable transformation. This leads to methanol (B129727) and the key precursor, 2-amino-3,4,5-trifluorobenzoic acid. Further disconnection of the amino group and the fluorine atoms from the aromatic ring reveals the fundamental starting materials.

The primary precursor for the synthesis is 2-amino-3,4,5-trifluorobenzoic acid . The synthetic challenge, therefore, lies in the efficient construction of this poly-substituted aniline (B41778) derivative. Two main retrosynthetic pathways can be envisioned for this intermediate:

Pathway A: Amination of a Pre-fluorinated Benzoic Acid. This approach involves the introduction of the amino group onto a 2,3,4,5-tetrafluorobenzoic acid or a related trifluorinated benzoic acid derivative.

Pathway B: Carboxylation of a Pre-fluorinated Aniline. This strategy commences with a trifluoroaniline derivative, followed by the introduction of the carboxylic acid group.

The selection of the optimal route depends on the availability of starting materials and the efficiency and regioselectivity of the involved reactions.

Esterification Protocols for Carboxylic Acid Derivatives

The final step in the synthesis of this compound is the esterification of 2-amino-3,4,5-trifluorobenzoic acid. Both direct esterification and transesterification methods are viable options.

Direct Esterification Techniques

Direct esterification, particularly the Fischer-Speier esterification, is a widely employed method for converting carboxylic acids to esters. researchgate.netbyjus.com This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

In the case of 2-amino-3,4,5-trifluorobenzoic acid, the reaction with methanol would proceed as follows:

Reaction Scheme:

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). chegg.comyoutube.comprezi.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the methanol. byjus.com

| Catalyst | Alcohol | Conditions | Typical Yield |

| H₂SO₄ | Methanol | Reflux | Good to Excellent |

| HCl (gas) | Methanol | Room Temp to Reflux | Good |

| Trimethylchlorosilane | Methanol | Room Temperature | Good to Excellent byjus.com |

Transesterification Approaches

Transesterification is an alternative method where an existing ester is converted into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This method would be applicable if, for instance, an ethyl or other alkyl ester of 2-amino-3,4,5-trifluorobenzoic acid were more readily available.

The general mechanism under acidic conditions is similar to Fischer esterification, involving protonation of the carbonyl group. libretexts.orglibretexts.org Under basic conditions, the mechanism involves nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.comchemistrysteps.com

Acid-Catalyzed Transesterification:

Base-Catalyzed Transesterification: R'OOC-(C6F3NH2)-COOH + CH3O- --(Base)--> CH3OOC-(C6F3NH2)-COOH + R'O-

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is paramount to maximize yield, ensure high purity, and maintain a consistent and safe process for synthesizing this compound. Key areas of focus include the selection of an appropriate catalyst, the influence of solvent and temperature, and the practical challenges encountered during scale-up.

The introduction of the amino group onto the polyfluorinated ring is a key transformation that can be achieved through several pathways, each benefiting from specific catalytic systems. A common strategy is the nucleophilic aromatic substitution (SNAr) of a fluorine atom from a precursor like Methyl 2,3,4,5-tetrafluorobenzoate. Alternatively, the reduction of a nitro-precursor, Methyl 2-nitro-3,4,5-trifluorobenzoate, offers another viable route.

In the context of SNAr reactions, the rate is highly dependent on the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups, such as the ester moiety in this case. researchgate.net While these reactions can sometimes proceed without a catalyst, the use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide has been shown to significantly improve yields in the fluorination of related aromatic acids. researchgate.net PTCs enhance the solubility and reactivity of the nucleophile in the organic phase.

For the alternative route involving the reduction of a nitro group, catalytic hydrogenation is the most common and efficient method. This process relies on heterogeneous catalysts to facilitate the reaction with hydrogen gas. The choice of catalyst is crucial for achieving high conversion and selectivity.

Table 1: Potential Catalytic Systems for Analogous Syntheses

| Catalyst | Reaction Type | Application in Analogous Synthesis | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of a nitro group to form 2-amino-3-methylbenzoic acid. | google.com |

| Platinum on Carbon (Pt/C) | Hydrogenation | An alternative catalyst for the reduction of nitroaromatics. | google.com |

| Raney Nickel | Hydrogenation / Desulfurization | Used for the reduction of a nitro group and in the desulfurization to produce 3-amino-2-methylbenzotrifluoride. | google.comgoogle.com |

The selection of an appropriate solvent and the precise control of reaction temperature are critical factors that significantly influence the rate, yield, and purity of the final product.

Solvent Effects: In nucleophilic aromatic substitution reactions, polar aprotic solvents are generally favored. researchgate.net Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are effective at solvating cations while leaving the anionic nucleophile relatively unsolvated and thus more reactive. researchgate.net The solubility of reagents like potassium fluoride (B91410) (KF), a common fluorinating agent, has been studied in various polar solvents to optimize reaction conditions for preparing precursors like 2,3,4,5-tetrafluorobenzoic acid. researchgate.net For catalytic hydrogenations, lower alcohols like methanol or ethanol (B145695) are commonly used, as they effectively dissolve the starting material and are compatible with the catalyst and hydrogen gas. google.commdpi.com

Temperature Control: Temperature management is crucial for controlling the reaction kinetics and minimizing the formation of byproducts. researchgate.net The amination of polyfluoroaromatic compounds can be exothermic, and careful temperature control is necessary to prevent runaway reactions. In the synthesis of related aminobenzoic acid derivatives, reaction temperatures are carefully controlled; for instance, a hydrogenation reaction might be conducted at 40-60 °C, while a subsequent chlorination step could require heating to 90-110 °C. google.com For the esterification of a related compound, 2,3,4,5-tetrafluoroanthranilic acid, the protocol involves cooling in an ice-water bath during the addition of a reagent, followed by refluxing for 8 hours. nih.govresearchgate.net This highlights the need for precise temperature profiles throughout the synthesis. Optimization studies on C–F bond functionalization have explored temperatures ranging from -10 °C to 50 °C to achieve selective transformations. acs.org

Table 2: Solvent and Temperature Conditions in Analogous Reactions

| Reaction Type | Solvent | Temperature | Observations | Reference |

|---|---|---|---|---|

| Esterification | Methanol | 0 °C to Reflux | Controlled addition at low temp, followed by prolonged heating. | nih.govresearchgate.net |

| Hydrogenation | Ethanol, Methanol, or THF | 40-60 °C | Mild conditions for nitro group reduction. | google.com |

| Nucleophilic Substitution | DMSO | Ambient Temperature | Effective for smooth substitution of chloride and nitrite (B80452) with fluoride. | researchgate.net |

| C-F Bond Functionalization | 1,2-dimethoxyethane | -10 °C to 50 °C | Temperature is optimized for selective didefluorination. | acs.org |

Transitioning a synthetic procedure from a small-scale experiment to a larger laboratory batch introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Thermal Management: Many of the key reactions, such as nitration or amination, are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires robust cooling systems and often involves the slow, controlled addition of reagents to manage the reaction temperature and prevent the formation of impurities or hazardous situations.

Reagent and Catalyst Handling: Handling larger quantities of hazardous reagents and pyrophoric catalysts like Raney Nickel or Pd/C demands stringent safety protocols. Catalysts are often handled as aqueous slurries to minimize the risk of ignition upon exposure to air. google.com

Mixing Efficiency: Ensuring homogenous mixing in larger reaction vessels is critical for achieving consistent reaction progress and avoiding localized "hot spots" or areas of high reagent concentration, which can lead to side reactions.

Work-up and Purification: Procedures that are simple on a small scale, such as liquid-liquid extraction and column chromatography, can become cumbersome and time-consuming when scaled up. For laboratory-scale production, the focus often shifts to developing robust crystallization methods for purification. The synthesis of the related Methyl 2-amino-3,4,5,6-tetrafluorobenzoate, for example, yields colorless crystals upon work-up and evaporation, suggesting that crystallization is a viable purification strategy. nih.govresearchgate.net

Process Time: Reaction times may need to be re-optimized during scale-up. A reaction that completes in a few hours on a gram scale might require longer, or adjustments to catalyst loading, to reach full conversion on a multi-gram scale. For example, a reflux period of 20 hours was used for a desulfurization reaction using Raney Nickel on a 100g scale of starting material. google.com

By carefully considering these factors, a synthetic method can be effectively optimized and scaled to produce this compound reliably and safely in a laboratory environment.

Chemical Reactivity and Transformation Pathways of Methyl 2 Amino 3,4,5 Trifluorobenzoate

Reactions Involving the Amino Group

The amino group in methyl 2-amino-3,4,5-trifluorobenzoate is a primary nucleophilic center, though its reactivity is somewhat attenuated by the electron-withdrawing fluorine atoms on the aromatic ring. Nevertheless, it readily participates in a variety of classical amine reactions.

Acylation and Alkylation Reactions

The nucleophilic nitrogen atom can be acylated by reacting with agents like acetyl chloride or acetic anhydride. For instance, in a general reaction, 3-amino-2-methyl-quinazolin-4(3H)-ones can be readily acylated by treatment with acetyl chloride at elevated temperatures, suggesting a similar reactivity for the amino group in this compound. mdpi.com

Alkylation of the amino group can also be achieved, though the conditions may need to be optimized to overcome the reduced nucleophilicity. In related systems, such as the synthesis of 3-substituted 1,4-benzodiazepine-2-ones, alkylation is a key step performed on a related enolate structure. scielo.br For the direct alkylation of the amino group of this compound, various alkylating agents under basic conditions would likely be employed.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetylated derivative |

Condensation and Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound, possessing both an amino and an ester group in an ortho relationship, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Quinazolinones: Condensation of anthranilic acid derivatives with amides or nitriles is a common route to quinazolinones. Methyl 2-aminobenzoates can react with compounds like diaminoglyoxime (B1384161) in the presence of a catalyst to form quinazolinone structures. researchgate.net It is anticipated that this compound would undergo similar condensation reactions to yield highly fluorinated quinazolinones, which are of interest in medicinal chemistry. organic-chemistry.orgnih.govnih.gov

Benzodiazepines: The synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid or an α-haloacetyl halide. scielo.brwum.edu.pl A plausible route starting from this compound would involve its conversion to the corresponding 2-aminobenzophenone, followed by cyclization. Alternatively, direct condensation reactions with appropriate partners can lead to the formation of the seven-membered benzodiazepine (B76468) ring. nih.govacgpubs.org

Quinolones: The synthesis of quinolones can be achieved through methods like the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline (B41778) derivative with a β-ketoester. mdpi.com The amino group of this compound can act as the aniline component in such cyclization strategies to produce fluorinated quinolone scaffolds. researchgate.netnih.gov

Table 2: Heterocycles Synthesized from Anthranilate Precursors

| Heterocycle | General Method | Key Reagents |

|---|---|---|

| Quinazolinone | Condensation/Cyclization | Amides, Nitriles, Orthoesters |

| Benzodiazepine | Multi-step synthesis via 2-aminobenzophenone | α-Haloacetyl halides, Amino acids |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic medium). Due to the presence of electron-withdrawing fluorine atoms, the amine is weakly basic, and diazotization may require specific conditions, such as using nitrosylsulfuric acid in an organic solvent. google.com

This diazonium intermediate is highly versatile and can be subjected to a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com

Sandmeyer Reactions: The diazonium group can be replaced by a range of substituents using copper(I) salts as catalysts. pku.edu.cnnih.gov

Halogenation: Treatment with CuCl or CuBr introduces a chloro or bromo substituent, respectively.

Cyanation: Reaction with CuCN yields the corresponding benzonitrile.

These reactions provide a powerful method for introducing further diversity into the fluorinated aromatic ring, replacing the amino functionality with other important groups. bohrium.com

Table 3: Sandmeyer Reactions of Aryl Diazonium Salts

| Transformation | Reagent | Product |

|---|---|---|

| Chlorination | CuCl / HCl | Methyl 2-chloro-3,4,5-trifluorobenzoate |

| Bromination | CuBr / HBr | Methyl 2-bromo-3,4,5-trifluorobenzoate |

Reactivity of the Ester Moiety

The methyl ester group of the title compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis, saponification, and amidation reactions. The electron-withdrawing environment created by the fluorine atoms can influence the reactivity of this group.

Hydrolysis and Saponification

The ester can be cleaved back to the parent carboxylic acid, 2-amino-3,4,5-trifluorobenzoic acid.

Acid-Catalyzed Hydrolysis: This reversible reaction is carried out by heating the ester in water with a strong acid catalyst.

Saponification (Base-Mediated Hydrolysis): This is an irreversible process involving treatment with a strong base, such as sodium hydroxide, typically in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which upon acidification, provides the free carboxylic acid. The hydrolysis of perfluorinated esters is a recognized degradation pathway under certain environmental conditions. nih.gov

Transamidation and Amidification Reactions

The ester group can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often referred to as aminolysis or amidification, typically requires heating. The resulting amides, particularly those derived from amino acids, are of significant interest in the development of new bioactive molecules. mdpi.com The synthesis of amino acid amides from unprotected amino acids can be facilitated by specific coupling reagents that activate the carboxyl group, a strategy that could be adapted for the direct amidation of the ester. organic-chemistry.org

Table 4: Reactions of the Ester Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Saponification | NaOH (aq), then H₃O⁺ | 2-Amino-3,4,5-trifluorobenzoic acid |

Reduction to Alcohols

The methyl ester functionality of this compound can be readily reduced to a primary alcohol, yielding (2-amino-3,4,5-trifluorophenyl)methanol. This transformation is typically accomplished using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. libretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, leading to an alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to afford the final primary alcohol. chemistrysteps.comyoutube.com

While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent commonly used for aldehydes and ketones, it is generally not reactive enough to reduce esters under standard conditions. libretexts.orgyoutube.com Therefore, LiAlH₄ in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is the reagent of choice for this transformation. chemistrysteps.com

Table 1: Reagents for Reduction of Methyl Ester to Primary Alcohol

| Reagent | Formula | Reactivity with Esters | Typical Solvents |

| Lithium Aluminum Hydride | LiAlH₄ | High | Diethyl ether, THF |

| Sodium Borohydride | NaBH₄ | Low/None | Methanol (B129727), Ethanol (B145695) |

The resulting product, (2-amino-3,4,5-trifluorophenyl)methanol, is a valuable intermediate, possessing both a nucleophilic amino group and a primary alcohol for further synthetic elaborations. A similar reduction strategy using LiAlH₄ has been successfully employed for the synthesis of other fluorinated amino alcohols. nih.gov

Transformations of the Trifluorinated Aromatic Ring

The trifluorinated benzene (B151609) ring of this compound is electron-deficient, making it susceptible to a range of transformations that are characteristic of polyfluoroaromatic compounds.

The presence of multiple electron-withdrawing fluorine atoms, in concert with the methyl ester group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov This reaction provides a metal-free method for C-F bond functionalization. nih.gov The mechanism involves the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of a fluoride (B91410) ion restores the aromaticity and yields the substituted product.

In polyfluoroarenes, substitution typically occurs at the position para to the most electron-withdrawing group. nih.gov For this compound, the ester group at C-1 is a strong electron-withdrawing group. Therefore, nucleophilic attack is most likely to occur at the C-4 position, which is para to the ester. The amino group at C-2, being an electron-donating group, would disfavor substitution at the ortho (C-3) and para (C-5) positions relative to itself. A variety of nucleophiles can be employed in SNAr reactions with polyfluoroarenes.

Table 2: Common Nucleophiles in SNAr Reactions of Polyfluoroarenes

| Nucleophile Class | Example | Product Type |

| Amines | Alkylamines, Anilines | Substituted Anilines |

| Alcohols/Phenols | Methoxide, Phenoxide | Aryl Ethers |

| Thiols | Thiophenoxide | Thioethers |

These reactions are often carried out in polar aprotic solvents like DMF or DMSO, with a base such as potassium carbonate to facilitate the reaction. nih.govsemanticscholar.org This pathway allows for the selective replacement of a fluorine atom, most likely at C-4, with various functional groups, further diversifying the molecular scaffold.

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi or sec-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles. organic-chemistry.org

In this compound, the primary amino group (-NH₂) can act as a directing group. The lone pair on the nitrogen atom coordinates the lithium reagent, facilitating the removal of a proton from the C-6 position. The fluorine atom at C-3 could also exert a weaker directing effect. However, the amino group is generally a more powerful DMG than fluorine, making lithiation at C-6 the most probable outcome. organic-chemistry.orgharvard.edu

Once the C-6 lithiated species is formed, it can react with various electrophiles to introduce new substituents.

Table 3: Examples of Electrophiles for Quenching Aryllithiums

| Electrophile | Reagent Example | Introduced Group |

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyls | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

This methodology provides a reliable route to 6-substituted-2-amino-3,4,5-trifluorobenzoate derivatives, which are not readily accessible through other substitution patterns.

Transition metal-catalyzed cross-coupling reactions have emerged as a key tool for the functionalization of C-F bonds, which are traditionally considered highly inert. nih.gov Palladium-catalyzed reactions, in particular, have been developed for the direct arylation of polyfluoroarenes. nih.gov

This approach typically involves the reaction of a polyfluoroarene with an organoboron reagent, such as an arylboronic acid, in a Suzuki-Miyaura type coupling. The reaction is promoted by a palladium catalyst, often a combination of a palladium(II) source like Pd(OAc)₂ and a sterically demanding phosphine (B1218219) ligand such as BrettPhos. nih.gov A key step in the catalytic cycle is the oxidative addition of the palladium(0) complex into a C-F bond. nih.gov For polyfluorinated systems, this activation can often proceed without the need for a directing group.

Given the precedent for palladium-catalyzed C-F bond arylation of electron-deficient aryl fluorides, it is plausible that this compound could undergo selective coupling at one of its C-F bonds, offering a pathway to complex biaryl structures. rsc.org

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all starting materials, offer a highly efficient approach to molecular complexity. acs.orgrsc.org Anilines are common building blocks in a variety of MCRs, often leading to the formation of heterocyclic scaffolds. rsc.org

As a substituted aniline, this compound is a potential substrate for such reactions. For instance, MCRs involving anilines, aldehydes, and isocyanides (e.g., the Ugi or Passerini reactions) are well-established. rsc.org A one-pot, three-component reaction between anilines, another amine, and difluorocarbene has been reported to yield formamidines. acs.org It is conceivable that the amino group of this compound could participate in similar transformations. The reaction would proceed by initial condensation or addition to one of the components, followed by intramolecular cyclization or further intermolecular reactions in a cascade fashion. The presence of the fluorine atoms and the ester group would influence the reactivity of the intermediates and the stability of the final products, potentially enabling the synthesis of novel, highly functionalized, and fluorinated heterocyclic systems.

Structural Elucidation and Spectroscopic Characterization

The precise arrangement of atoms and functional groups within Methyl 2-amino-3,4,5-trifluorobenzoate is unequivocally established through the application of advanced spectroscopic techniques. These methods provide a detailed map of the molecular framework, from proton environments to the vibrational characteristics of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound provides critical information regarding the proton-containing functional groups. The spectrum is expected to show distinct signals for the methyl ester protons (-OCH₃), the amine protons (-NH₂), and the lone aromatic proton (H-6).

The methyl protons of the ester group typically appear as a sharp singlet in the upfield region of the spectrum. The amine protons often present as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding. The single aromatic proton at the C-6 position is anticipated to show complex coupling with the adjacent fluorine atoms, resulting in a multiplet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | Data not available | Singlet |

| -NH₂ | Data not available | Broad Singlet |

Note: Specific chemical shift values and coupling constants are not publicly available in the referenced literature.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would display separate resonances for each unique carbon atom, including the methyl carbon, the carbonyl carbon of the ester, and the six distinct carbons of the aromatic ring. The chemical shifts of the fluorinated carbons (C-3, C-4, C-5) and their neighbors (C-2, C-6) are significantly influenced by the strong electronegativity of the fluorine atoms, and they exhibit characteristic splitting patterns due to carbon-fluorine (C-F) coupling.

¹⁹F NMR is particularly informative for fluorinated compounds. It provides direct insight into the chemical environment of the fluorine atoms. For this molecule, three distinct signals are expected, corresponding to the fluorine atoms at the C-3, C-4, and C-5 positions. The chemical shifts and coupling patterns (F-F coupling) between these nuclei would confirm their relative positions on the benzene (B151609) ring.

Table 2: Expected Resonances in ¹³C and ¹⁹F NMR Spectra

| Spectroscopy | Assignment | Expected Features |

|---|---|---|

| ¹³C NMR | C=O (Ester) | Downfield singlet |

| C1-C6 (Aromatic) | 6 signals, with C-F coupling evident for C2-C6 | |

| -OCH₃ (Ester) | Upfield singlet | |

| ¹⁹F NMR | F at C-3 | Multiplet due to coupling with F-4 |

| F at C-4 | Multiplet due to coupling with F-3 and F-5 |

Note: Experimental spectral data is not publicly available.

To unambiguously assign all proton and carbon signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. In this case, it would primarily be used to confirm the coupling between the aromatic proton H-6 and the fluorine at C-5, if any such interaction is resolved.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the aromatic H-6 signal to the C-6 signal and the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C=O Stretching: A strong absorption band typically found between 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.

C-F Stretching: Strong, characteristic bands in the fingerprint region, usually between 1100-1400 cm⁻¹, indicative of the carbon-fluorine bonds.

C-O Stretching: Absorptions for the ester C-O bonds.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C=O Ester Stretch | 1700 - 1730 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: Experimental spectral data is not publicly available.

Raman spectroscopy provides complementary information to FTIR. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-F bonds, which may be weak or absent in the FTIR spectrum. The combination of both FTIR and Raman data provides a more complete picture of the molecule's vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is indispensable for the unambiguous determination of the elemental formula of a molecule. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not publicly available in the referenced literature, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental verification.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆F₃NO₂ |

| Theoretical Monoisotopic Mass | 205.0351 u |

This table is based on theoretical calculations and awaits experimental verification.

In mass spectrometry, following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of these patterns provides a molecular fingerprint and allows for the structural elucidation of the compound.

Specific, experimentally determined fragmentation data for this compound is not available in the reviewed scientific literature. However, a predictive analysis based on the structure suggests potential fragmentation pathways. Common fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as potential cleavages of the aromatic ring, influenced by the positions of the fluorine and amino substituents.

X-ray Diffraction Crystallography

Detailed crystallographic data for this compound, including its crystal structure and intermolecular interactions, has not been reported in the accessible scientific literature. The following sections outline the type of information that would be obtained from such an analysis.

A single-crystal X-ray diffraction study would reveal the precise conformation of the this compound molecule in the solid state. This includes the planarity of the benzene ring, the orientation of the amino and methyl ester substituents relative to the ring, and the specific torsion angles that define the molecule's shape.

The analysis of the crystal structure would also elucidate the packing of the molecules in the unit cell. This reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding (e.g., between the amino group of one molecule and the carbonyl oxygen of another) and other non-covalent interactions that govern the supramolecular architecture. These interactions are crucial in determining the physical properties of the crystalline material.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic properties of molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com An FMO analysis for Methyl 2-amino-3,4,5-trifluorobenzoate would calculate the energies of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). malayajournal.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov For this molecule, one would expect the electron-rich amino group and benzene (B151609) ring to contribute significantly to the HOMO, while the electron-withdrawing fluorine atoms and ester group would lower the energy of the LUMO. Specific energy values and orbital distribution maps are contingent on performing the actual calculations.

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Computational NMR Chemical Shift Prediction (GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. mdpi.comresearchgate.net These calculated values can be converted into chemical shifts (δ) for comparison with experimental spectra. A GIAO calculation for this compound would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Such a prediction would be invaluable for confirming the structure of a synthesized sample, helping to assign specific peaks in the experimental spectrum to the correct atoms in the molecule. The accuracy of these predictions depends on the level of theory and basis set used in the calculation. mdpi.com

Theoretical Vibrational Frequency Analysis

Theoretical vibrational analysis involves calculating the frequencies and intensities of a molecule's normal modes of vibration, which correspond to the absorption bands seen in infrared (IR) and Raman spectroscopy. nih.govscirp.org By performing these calculations for this compound, a theoretical vibrational spectrum could be generated. This spectrum would show characteristic frequencies for functional groups like the N-H stretches of the amino group, the C=O stretch of the ester, C-F stretches, and various aromatic ring vibrations. researchgate.net Comparing the theoretical spectrum to an experimental one is a standard method for confirming a molecule's identity and analyzing its vibrational properties. However, specific frequency and intensity data are unavailable without a dedicated computational study.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a substituted aromatic compound like this compound, theoretical studies can predict its reactivity in processes such as electrophilic substitution, nucleophilic attack, or C-F bond activation.

A transition state (TS) is a first-order saddle point on a potential energy surface, representing the highest energy barrier along a reaction coordinate. scm.com Characterizing the geometry and energy of a transition state is crucial for determining the feasibility and rate of a chemical reaction. While direct computational studies on the reaction mechanisms of this compound are not extensively documented, insights can be drawn from theoretical investigations of analogous fluorinated aromatic systems.

For instance, the electrophilic fluorination of aromatic compounds with reagents like Selectfluor has been studied theoretically. rsc.org These studies indicate that the reaction can proceed through a single electron transfer (SET) mechanism, which is generally preferred over a direct SN2 pathway. rsc.org The analysis of the minimum energy path suggests that the reaction involves the formation of a π-complex intermediate stabilized by fluorine bond (F···π) interactions before reaching the transition state. rsc.org

In reactions involving the cleavage of the C-F bond, computational studies on the activation of fluoroarenes by bimetallic reagents show that the process often occurs via a concerted transition state. For the reaction of hexafluorobenzene (B1203771) with a dimagnesium complex, the calculated Gibbs activation energy (ΔG‡) for the C-F bond activation was found to be 25.7 kcal mol⁻¹. nih.gov This transition state is stabilized by interactions between the ortho-fluorine atoms and the magnesium centers. nih.gov Such a mechanism could be relevant for reactions where the fluorine atoms of this compound act as leaving groups. wikipedia.org

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wayne.edumdpi.com Mapping the PES allows for the identification of all stable isomers (local minima), products, and the transition states that connect them. wayne.edu This provides a global view of the possible chemical transformations a molecule can undergo.

Studies on Intermolecular Interactions

The fluorine substituents and the amino-ester functionalities of this compound create a rich landscape of possible intermolecular interactions. These non-covalent forces are critical in determining the compound's physical properties, crystal packing, and interactions with biological targets.

Fluorine atoms can participate in unique non-covalent interactions that are of significant interest in crystal engineering and medicinal chemistry.

F...π Interactions: These interactions occur between a fluorine atom and an aromatic π-system. Theoretical studies on molecular balances have shown that fluorine substituents can form stabilizing interactions with electron-deficient aromatic surfaces. researchgate.net This attraction is primarily driven by electrostatics. researchgate.net The interaction between an electron-rich benzene ring and an electron-poor hexafluorobenzene is a classic example of a stabilizing arene-perfluoroarene interaction. wikipedia.orglibretexts.org Given the electron-withdrawing nature of the three fluorine atoms on the benzene ring of the title compound, its aromatic face is electron-deficient, making it a potential acceptor for F...π interactions with electron-rich aromatic systems.

N-H...F Hydrogen Bonding: Although fluorine is a weak hydrogen bond acceptor, intramolecular N-H···F hydrogen bonds have been characterized in specific scaffolds where the geometry is favorable. nih.gov In studies of 4-anilino-5-fluoroquinazolines, a through-space N-H···F interaction was observed with a coupling constant (¹ʰJNH,F) of approximately 19 Hz, corresponding to a proton-fluorine distance of about 2.0 Å. nih.govescholarship.org The strength of this interaction was found to be tunable through electronic substituent effects. nih.gov In this compound, the potential for a similar intramolecular N-H···F bond between the amino group and the fluorine at the C3 position exists.

F...F Interactions: Contacts between fluorine atoms are also observed in crystal structures. These are generally considered weak and can be either stabilizing or destabilizing depending on the geometry and electronic context. rsc.org

The primary hydrogen bonding motif in this compound involves the amino group (N-H) as a donor and the carbonyl oxygen (C=O) of the ester group as an acceptor. Detailed structural information can be inferred from the single-crystal X-ray study of the closely related compound, Methyl 2-amino-3,4,5,6-tetrafluorobenzoate.

In the crystal structure of this tetra-fluorinated analog, two distinct hydrogen bonds are observed:

An intramolecular N—H···O hydrogen bond is formed between one of the amine hydrogens and the carbonyl oxygen, creating a stable six-membered ring.

An intermolecular N—H···O hydrogen bond involves the other amine hydrogen and the carbonyl oxygen of a neighboring molecule. This interaction links the molecules into one-dimensional chains that extend through the crystal lattice.

| Interaction (D–H···A) | Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| N—H···O(carbonyl) | Intramolecular | 0.88 | 2.00 | 2.662 | 131 |

| N—H···O(carbonyl) | Intermolecular | 0.88 | 2.19 | 3.028 | 171 |

¹Data obtained from the crystallographic study of Methyl 2-amino-3,4,5,6-tetrafluorobenzoate, a closely related analog. nih.gov

Aromatic or π-stacking interactions are non-covalent interactions between aromatic rings. ucla.edu The nature of these interactions is governed by the ring's electrostatic potential, which is significantly altered by substituents. rsc.org The introduction of multiple electron-withdrawing fluorine atoms, as in this compound, creates a highly polarized, electron-deficient π-system.

Computational studies comparing phenyl, pentafluorophenyl, and phenyl-pentafluorophenyl interactions have shown that fluorination dramatically changes stacking geometries. rsc.org While unsubstituted phenyl rings often favor skewed or T-shaped (edge-to-face) arrangements, the interaction between an electron-rich phenyl ring and an electron-poor pentafluorophenyl ring results in a coplanar, fully stacked geometry due to favorable electrostatic quadrupole-quadrupole interactions. wikipedia.orgrsc.org For interactions between two perfluorinated rings, such as hexafluorobenzene, face-to-face interactions are calculated to be significantly weaker than in their non-fluorinated counterparts, which can disrupt traditional π-stacking. rsc.org

Therefore, in a crystal or complex involving this compound, the electron-deficient nature of its ring would favor stacking interactions with electron-rich aromatic systems. In self-stacking (dimerization), a parallel-displaced arrangement that minimizes repulsion between the electron-deficient centers is the most probable geometry. nih.gov

| Interaction Type | System | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|

| Arene-Arene | Trifluorobenzene-Benzene Complex | -3.4 to -4.5 | nih.gov |

| π-Stacking (Face-to-Face) | Hexafluorobenzene Dimer | -3.1 | rsc.org |

| π-Stacking (Edge-to-Face) | Hexafluorobenzene Dimer | -1.9 to -3.1 | rsc.org |

| C-F Activation (ΔG‡) | C₆F₆ + Mg-Mg Complex | +25.7 | nih.gov |

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Fluorinated Aromatic Scaffolds

The trifluorinated phenyl ring of Methyl 2-amino-3,4,5-trifluorobenzoate serves as a foundational scaffold for constructing more elaborate aromatic systems. The strategic placement of fluorine atoms can enhance the metabolic stability and binding affinity of target molecules. Synthetic chemists utilize this precursor to incorporate the trifluorophenyl moiety into larger molecular frameworks.

Fluorinated aromatic amino acids, for instance, are crucial building blocks for creating peptides with modified properties. beilstein-journals.orgnih.gov The synthesis of such complex amino acids often involves leveraging precursors like this compound. The amino and ester groups can be chemically modified or used as points of attachment for other molecular fragments, while the stable trifluorinated ring is carried through the synthetic sequence. This approach is instrumental in accessing novel fluorinated analogues of biologically active compounds. beilstein-journals.orgnih.gov

The general strategy involves using the inherent reactivity of the amino group for peptide bond formation or for transformation into other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid when needed. These transformations allow for the integration of the 2-carboxy-3,4,5-trifluorophenyl scaffold into diverse molecular architectures.

Building Block for Poly-Substituted Benzoic Acid Derivatives

This compound is an excellent starting material for generating a variety of poly-substituted benzoic acid derivatives. The amino group can be readily converted into a range of other substituents via diazotization followed by Sandmeyer-type reactions, allowing for the introduction of halides (Cl, Br, I), cyano, or hydroxyl groups at the 2-position.

Furthermore, the existing functional groups can direct further substitutions or be modified themselves. For example, the amino group can undergo N-alkylation or N-acylation to produce more complex derivatives. The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to amides, acid halides, or other esters. This flexibility makes it a key intermediate for compounds like 2-Amino-3-bromo-5-methylbenzoic acid and 2-amino-3-methyl-5-chlorobenzoic acid, which are themselves useful in further synthesis. sigmaaldrich.comgoogle.com While these examples are not directly derived from the trifluorinated parent compound, they illustrate the synthetic pathways available for this class of molecules. The principles apply to the transformation of this compound into other poly-substituted systems.

The table below illustrates some potential transformations to generate poly-substituted benzoic acid derivatives, based on standard organic reactions applicable to this scaffold.

| Starting Material | Reagents | Product | Transformation Type |

| This compound | 1. NaNO₂, HCl2. CuBr | Methyl 2-bromo-3,4,5-trifluorobenzoate | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HCl2. CuCN | Methyl 2-cyano-3,4,5-trifluorobenzoate | Sandmeyer Reaction |

| This compound | Acetic Anhydride | Methyl 2-acetamido-3,4,5-trifluorobenzoate | N-Acylation |

| This compound | 1. NaOH2. H₃O⁺ | 2-Amino-3,4,5-trifluorobenzoic acid | Ester Hydrolysis |

Intermediate in the Construction of Nitrogen-Containing Heterocyclic Systems

The ortho-disposed amino and methyl ester functionalities make this compound an ideal precursor for the synthesis of fused nitrogen-containing heterocyclic systems. This arrangement allows for intramolecular cyclization reactions to form six- or seven-membered rings, which are common cores in many pharmaceutically active compounds.

One of the most common applications is in the synthesis of fluorinated quinazolinones. By reacting this compound with a one-carbon synthon, such as formamide (B127407) or an orthoester, a cyclocondensation reaction can be induced to form a trifluorinated quinazolinone ring system. Similarly, reaction with other bifunctional reagents can lead to the formation of fluorinated benzodiazepines, benzoxazinones, and other related heterocyclic structures. The incorporation of fluorine atoms into these heterocyclic scaffolds is a widely used strategy in drug discovery to modulate physicochemical properties. Such heterocyclic compounds are investigated for a variety of therapeutic targets, including as inhibitors of enzymes like FLT3 in cancer therapy. google.com

| Reagent 1 | Reagent 2 | Heterocyclic Product |

| This compound | Formamide | 5,6,7-Trifluoroquinazolin-4(3H)-one |

| This compound | Phosgene or equivalent | 5,6,7-Trifluoro-1H-benzo[d] beilstein-journals.orgnih.govoxazine-2,4-dione |

| This compound | Chloroacetyl chloride | 3-Chloro-5,6,7-trifluoro-1H-benzo[d] beilstein-journals.orgnih.govoxazin-4(2H)-one |

Application in the Synthesis of Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in the pharmaceutical industry. This compound can serve as a key building block in the asymmetric synthesis of chiral molecules. bldpharm.com While the starting material itself is achiral, it can be incorporated into a larger molecule which is then subjected to chiral resolution or an asymmetric transformation.

For example, it can be used to synthesize a racemic mixture of a fluorinated drug intermediate, which is then resolved into its constituent enantiomers using a chiral acid or through enzymatic resolution. Alternatively, the amino group can be derivatized with a chiral auxiliary, which directs subsequent reactions to proceed stereoselectively. The development of biocatalytic methods, which use enzymes to perform highly enantioselective transformations, is another advanced approach for producing chiral fluorinated molecules from precursors like this compound. nih.gov The synthesis of chiral α-trifluoromethylated organoborons, for example, highlights the enzymatic capacity to create stereogenic centers bearing fluorine-containing groups. nih.gov These methods provide access to valuable chiral building blocks that are otherwise difficult to synthesize. nih.gov

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The industrial and academic demand for fluorinated building blocks necessitates the development of synthetic pathways that are not only high-yielding but also economically and environmentally sustainable. beilstein-journals.org Research in this area aims to move beyond traditional, often harsh, synthetic methods toward greener alternatives.

Future efforts are expected to concentrate on several key areas:

Catalytic C-H Amination: Directing the amination of a pre-existing trifluorinated benzene (B151609) core would be a highly atom-economical approach. Research into palladium-catalyzed systems, which have shown success in the para-selective C-H olefination of aniline (B41778) derivatives, could be adapted for this purpose, offering a more efficient alternative to multi-step syntheses. uva.nl

Improved Reduction Methods: The classical route to anilines involves the nitration of an aromatic ring followed by reduction. youtube.com While effective, this often requires harsh reagents. Future research will likely focus on milder and more selective reduction catalysts, such as advanced Pd/C systems or metal-free transfer hydrogenations, to improve the functional group tolerance and reduce waste. youtube.com

Novel Fluorination Strategies: Instead of starting with a fluorinated precursor, late-stage fluorination is an increasingly attractive strategy. The use of modern electrophilic fluorinating agents like Selectfluor, potentially under photoredox catalysis, could provide new routes to this compound from more accessible, non-fluorinated precursors. mdpi.comvapourtec.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Amination | High atom economy, reduced step count. | Development of site-selective catalysts for polyfluoroarenes. |

| Sustainable Reduction | Milder reaction conditions, improved safety profile, less waste. | Exploring novel metal catalysts (e.g., iron) and metal-free reduction systems. youtube.com |

| Late-Stage Fluorination | Increased synthetic flexibility, access from common starting materials. | Designing photoredox and organocatalytic systems for regioselective fluorination. mdpi.comvapourtec.com |

Exploration of Novel Reactivity Profiles and Transformations

The unique electronic landscape of methyl 2-amino-3,4,5-trifluorobenzoate—an electron-rich aniline ring heavily substituted with electron-withdrawing fluorine atoms—suggests a rich and complex reactivity profile that is ripe for exploration. The high electronegativity of fluorine atoms makes polyfluoroarenes susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com

Future research is poised to investigate:

Regioselective SNAr: While polyfluoroarenes are known to undergo SNAr, controlling the regioselectivity can be challenging. mdpi.com A key research direction will be the development of methods to selectively substitute one fluorine atom over the others. This could involve using sterically hindered nucleophiles or directing groups to control the site of attack, enabling the synthesis of highly functionalized derivatives. nih.govresearchgate.net

Photocatalytic Reactions: Visible-light photoredox catalysis has emerged as a powerful tool for activating small molecules. vapourtec.com This could be applied to this compound to facilitate novel transformations, such as radical-based C-H functionalizations or the introduction of fluoroalkyl groups, which are difficult to achieve through traditional methods.

Cross-Coupling Reactions: The C-F bond, while strong, can be activated for cross-coupling under specific catalytic conditions. Future work could explore the development of palladium or nickel catalysts capable of selectively activating one of the C-F bonds for Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions, thereby creating new carbon-carbon and carbon-heteroatom bonds.

| Transformation Type | Enabling Technology | Potential Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | Base-mediated reaction with nucleophiles (e.g., amines, alcohols). mdpi.com | Selective C-F bond functionalization to create new C-N, C-O, and C-S bonds. |

| Photoredox Catalysis | Visible light and photocatalysts (organic dyes or metal complexes). vapourtec.com | Radical-mediated functionalization, introduction of complex side chains. |

| Metal-Catalyzed Cross-Coupling | Palladium, Nickel, or Copper catalysts with specialized ligands. | Formation of biaryl structures and other C-C coupled products. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing and the rise of automated synthesis represent a paradigm shift in chemical manufacturing and discovery. These technologies offer significant advantages in terms of safety, efficiency, scalability, and speed. beilstein-journals.orgresearchgate.net

Emerging trends in this domain include:

Flow Chemistry for Fluorination and SNAr: Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, which is critical for highly exothermic or fast reactions common in fluorine chemistry. jst.go.jp Flow systems enable the safe handling of hazardous reagents and can significantly reduce reaction times, making the synthesis of fluorinated intermediates like this compound more efficient and scalable. jst.go.jpvapourtec.com The use of flow reactors for SNAr reactions on fluoroaromatics is already an established method for preparing aniline derivatives. vapourtec.com

Automated Synthesis Platforms: Fully automated platforms, such as SRI Biosciences' SynFini™, leverage artificial intelligence and robotics to design and execute multi-step syntheses. youtube.com Integrating fluorinated building blocks like this compound into these systems could dramatically accelerate the discovery of new molecules for pharmaceuticals and materials by rapidly generating and testing derivatives. researchgate.net

High-Throughput Experimentation (HTE): Robotic platforms can be used to perform high-throughput synthesis and screening of chemical libraries. mc4dd.com By using this compound as a core scaffold, vast libraries of derivatives can be synthesized in parallel, allowing for the rapid identification of compounds with desired properties. This approach is particularly valuable for generating diverse libraries of complex molecules like isoquinolines from fluorinated precursors. nih.gov

| Technology Platform | Key Advantage | Application to Compound |

| Flow Chemistry | Enhanced safety, precise process control, easy scalability. jst.go.jpacs.org | Safer and more efficient large-scale production; telescoped reactions. beilstein-journals.org |

| Automated Synthesizers | Accelerated design-build-test cycles, rapid route optimization. researchgate.netyoutube.com | Rapid generation of novel derivatives for drug and materials discovery. |

| High-Throughput Synthesis | Parallel synthesis of large chemical libraries. nih.govuni-duesseldorf.de | Efficient screening for biological activity or material properties. |

Advanced Applications in Molecular Devices and Functional Materials

The introduction of multiple fluorine atoms into an aromatic ring significantly lowers the molecule's HOMO and LUMO energy levels and can impart unique self-assembly properties. mdpi.com These features make polyfluorinated compounds highly attractive for applications in materials science.

Future research will likely explore the use of this compound and its derivatives in:

Organic Electronics: The electron-deficient nature of the trifluorinated ring makes it a candidate for n-type organic semiconductor materials. Derivatives could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The amino group provides a convenient handle for polymerization or further functionalization. nih.gov

Functional Polymers: Polymerization of aniline derivatives is a well-established route to conductive polymers like polyaniline (PANI). nih.gov Synthesizing polymers from this compound could lead to new materials with enhanced thermal stability, chemical resistance, and specific electronic properties for use in sensors, coatings, or batteries.

Porous Organic Materials: Fluorinated building blocks are increasingly used in the synthesis of porous organic polymers and covalent organic frameworks (COFs). uni-duesseldorf.demdpi.com The rigid, well-defined structure of this compound could be exploited to create materials with tailored porosity for applications in gas storage, separations, or catalysis.

| Application Area | Key Property Conferred by Fluorine | Potential Device or Material |

| Organic Electronics | Lowered LUMO energy level, improved oxidation resistance. mdpi.com | n-type semiconductors for OFETs, electron transport layers in OLEDs. |

| Functional Polymers | High thermal and chemical stability, modified conductivity. nih.gov | Chemical sensors, anti-corrosion coatings, battery components. |

| Porous Frameworks | Strong, directional intermolecular interactions (e.g., F···H). uni-duesseldorf.de | Materials for CO₂ capture, selective gas separation membranes. |

常见问题

Q. What are the common synthetic routes for Methyl 2-amino-3,4,5-trifluorobenzoate, and what challenges arise during its preparation?

- Methodological Answer : Synthesis typically involves sequential fluorination and esterification of a benzoic acid precursor. A plausible pathway includes:

Fluorination : Direct electrophilic substitution on 2-aminobenzoate using HF or DAST (diethylaminosulfur trifluoride) under controlled temperature (−10°C to 25°C) to achieve regioselective fluorination at positions 3, 4, and 2.

Protection of the amine group : Use Boc (tert-butoxycarbonyl) or acetyl groups to prevent side reactions during fluorination.

Esterification : React with methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester.

Challenges : Competing side reactions (e.g., over-fluorination or deamination) require precise stoichiometric control. For example, nitro reduction steps (e.g., converting nitro to amine) may inadvertently form salts if deacidization is mishandled, as seen in analogous compounds .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorine positions and purity. ¹H NMR identifies amine protons (δ ~5–6 ppm) and ester methyl groups (δ ~3.8–4.0 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₇F₃NO₂: theoretical MW 218.06 g/mol).

- X-ray Crystallography : Resolves spatial arrangement of fluorine atoms and confirms regioselectivity.

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in coupling reactions?

- Methodological Answer : The ortho/para-directing nature of fluorine alters electron density and steric hindrance:

- Electronic effects : Fluorine’s electronegativity deactivates the ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at electron-deficient positions.

- Steric effects : Proximity of three fluorine atoms may hinder cross-coupling (e.g., Suzuki-Miyaura) unless bulky ligands (e.g., SPhos) are used.

Experimental Design : Compare coupling yields with mono- or difluorinated analogs to isolate electronic vs. steric contributions. Monitor via LC-MS and kinetic studies .

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., antimicrobial or enzyme inhibition) often arise from:

- Varied assay conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Structural impurities : Use HPLC (>95% purity) to eliminate confounding effects from byproducts.

- Comparative studies : Benchmark against Methyl 2-amino-3,5-difluoro-4-methoxybenzoate (C₉H₉F₂NO₃), which lacks the third fluorine but includes a methoxy group, to assess fluorine’s role in bioactivity .

Q. What strategies optimize regioselectivity in the functionalization of this compound for drug discovery?

- Methodological Answer :

- Directed ortho-metalation : Use a directing group (e.g., amine) with LDA (lithium diisopropylamide) to introduce substituents at specific positions.

- Protection/deprotection cycles : Temporarily block reactive sites (e.g., amine) during functionalization steps.

- Computational modeling : DFT calculations predict reactive sites based on Fukui indices or electrostatic potential maps.

Comparative and Mechanistic Questions

Q. How does this compound compare to its non-fluorinated analog in terms of metabolic stability?

- Methodological Answer : Fluorination generally enhances metabolic stability by:

Q. What role does the amine group play in the compound’s interaction with biological targets?

- Methodological Answer : The amine group facilitates:

- Hydrogen bonding : Binds to active-site residues (e.g., in kinases or proteases).

- Protonation at physiological pH : Enhances solubility and electrostatic interactions.

Mutagenesis studies : Replace the amine with methyl or acetyl groups and measure binding affinity (e.g., SPR or ITC) to quantify its contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。